![molecular formula C12H22N2O2 B2404582 tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate CAS No. 2138167-45-8](/img/structure/B2404582.png)
tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate” is a chemical compound with the CAS Number: 2138167-45-8 . It has a molecular weight of 226.32 . The compound is stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The IUPAC Name of the compound is “tert-butyl ((1R,5S)-6-azabicyclo[3.2.1]octan-3-yl)carbamate” and its Inchi Code is "1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)" .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 226.32 . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Enantioselective Synthesis
An efficient enantioselective synthesis of a compound structurally related to tert-butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate, which is key for potent CCR2 antagonists, was achieved through an iodolactamization process (Campbell et al., 2009).
Molecular Structure Analysis
The molecular structure of a related tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized, revealing its importance in forming structures with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Amidyl Radical Cyclization
A method utilizing tert-butylsulfinyl chloride and Hunig’s base in the presence of a radical trap was developed, demonstrating a functionalized product derived from an amidyl radical cyclization, useful in synthesizing indole alkaloids containing the 6-azabicyclo[3.2.1]octane structure (Lin et al., 2000).
Nematicidal Activity
Novel compounds derived from this compound were synthesized and evaluated for nematicidal activity, showing significant lethal and inhibitory effects against specific nematodes (Xu et al., 2021).
Tropane Alkaloid Synthesis
Research demonstrated a ring-closing iodoamination process to yield 8-azabicyclo[3.2.1]octane scaffolds, a crucial step in synthesizing tropane alkaloids like (+)-pseudococaine (Brock et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of the compound “tert-butyl N-{6-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, leading to a wide array of biological activities .
Result of Action
Tropane alkaloids are known to have various effects, including analgesic, anticholinergic, and central nervous system effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For instance, the compound is a white crystalline powder with a melting point of about 194-196°C , indicating that it may be stable under normal environmental conditions but could degrade at high temperatures.
Properties
IUPAC Name |
tert-butyl N-(6-azabicyclo[3.2.1]octan-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVSCPQXGLYSFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC(C1)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
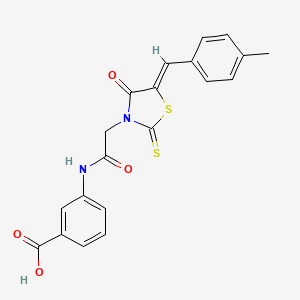
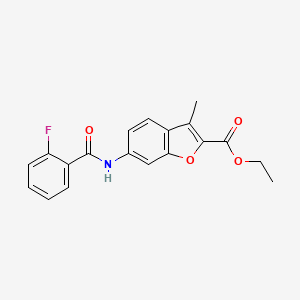

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2404505.png)
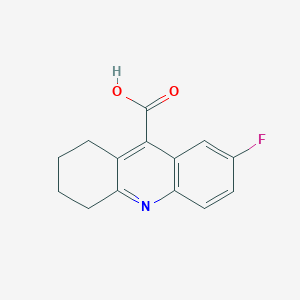
![8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2404507.png)
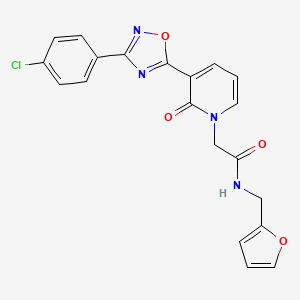


![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2404512.png)
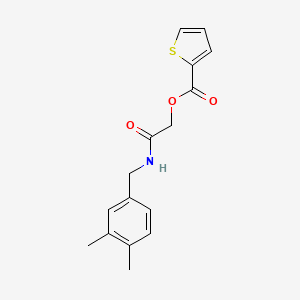
![2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2404519.png)
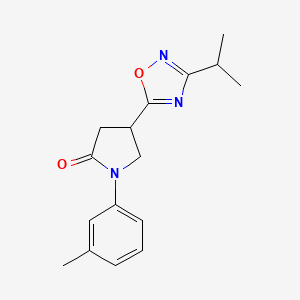
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2404522.png)
